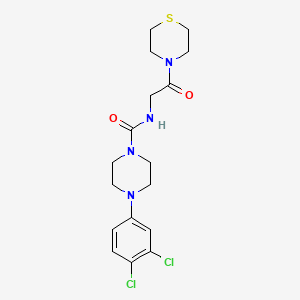![molecular formula C24H21FN2O4 B11002840 (4-{[4-(2-Fluorophenyl)piperazin-1-yl]methyl}-5-hydroxy-1-benzofuran-3-yl)(furan-2-yl)methanone](/img/structure/B11002840.png)
(4-{[4-(2-Fluorophenyl)piperazin-1-yl]methyl}-5-hydroxy-1-benzofuran-3-yl)(furan-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (4-{[4-(2-Fluorophenyl)piperazin-1-yl]methyl}-5-hydroxy-1-benzofuran-3-yl)(furan-2-yl)methanone is a complex organic molecule that features a combination of benzofuran, piperazine, and furan moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-{[4-(2-Fluorophenyl)piperazin-1-yl]methyl}-5-hydroxy-1-benzofuran-3-yl)(furan-2-yl)methanone typically involves multi-step organic reactions. The process begins with the preparation of the benzofuran core, followed by the introduction of the piperazine and furan groups through nucleophilic substitution and coupling reactions. Common reagents used in these steps include 2-fluorophenylpiperazine , benzofuran derivatives , and furan-2-carboxylic acid . Reaction conditions often involve the use of catalysts and solvents such as dimethylformamide (DMF) and toluene .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis to enhance efficiency and yield. This method allows for better control over reaction parameters and scalability. The use of automated reactors and in-line monitoring can further optimize the production process.
Chemical Reactions Analysis
Types of Reactions
(4-{[4-(2-Fluorophenyl)piperazin-1-yl]methyl}-5-hydroxy-1-benzofuran-3-yl)(furan-2-yl)methanone: undergoes various chemical reactions, including:
Oxidation: The hydroxyl group on the benzofuran ring can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as or in acidic conditions.
Reduction: Reagents like or .
Substitution: Nucleophiles such as or under basic conditions.
Major Products
The major products formed from these reactions include ketones , alcohols , and substituted aromatic compounds .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, (4-{[4-(2-Fluorophenyl)piperazin-1-yl]methyl}-5-hydroxy-1-benzofuran-3-yl)(furan-2-yl)methanone is studied for its potential as a pharmacological agent . It may exhibit binding affinity to certain receptors, making it a candidate for drug development.
Medicine
In medicine, this compound is investigated for its therapeutic potential . It may have applications in treating neurological disorders or inflammatory diseases due to its interaction with specific molecular targets.
Industry
In industry, this compound can be used in the development of advanced materials . Its structural properties make it suitable for applications in organic electronics and photovoltaics .
Mechanism of Action
The mechanism of action of (4-{[4-(2-Fluorophenyl)piperazin-1-yl]methyl}-5-hydroxy-1-benzofuran-3-yl)(furan-2-yl)methanone involves its interaction with molecular targets such as receptors or enzymes . The compound may bind to these targets, modulating their activity and leading to biological effects . The pathways involved could include signal transduction and gene expression .
Comparison with Similar Compounds
Similar Compounds
- (4-{[4-(2-Chlorophenyl)piperazin-1-yl]methyl}-5-hydroxy-1-benzofuran-3-yl)(furan-2-yl)methanone
- (4-{[4-(2-Methylphenyl)piperazin-1-yl]methyl}-5-hydroxy-1-benzofuran-3-yl)(furan-2-yl)methanone
Uniqueness
The uniqueness of (4-{[4-(2-Fluorophenyl)piperazin-1-yl]methyl}-5-hydroxy-1-benzofuran-3-yl)(furan-2-yl)methanone lies in its fluorine substitution , which can significantly alter its chemical reactivity and biological activity compared to its analogs. The presence of the fluorine atom can enhance the compound’s lipophilicity and metabolic stability , making it a valuable candidate for further research and development.
Properties
Molecular Formula |
C24H21FN2O4 |
|---|---|
Molecular Weight |
420.4 g/mol |
IUPAC Name |
[4-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-5-hydroxy-1-benzofuran-3-yl]-(furan-2-yl)methanone |
InChI |
InChI=1S/C24H21FN2O4/c25-18-4-1-2-5-19(18)27-11-9-26(10-12-27)14-16-20(28)7-8-21-23(16)17(15-31-21)24(29)22-6-3-13-30-22/h1-8,13,15,28H,9-12,14H2 |
InChI Key |
AXWUSAWLWAISIO-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=C(C=CC3=C2C(=CO3)C(=O)C4=CC=CO4)O)C5=CC=CC=C5F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B11002764.png)
![4-({[3-(6-bromo-1H-indol-1-yl)propanoyl]amino}methyl)benzoic acid](/img/structure/B11002775.png)
![2-[2-({4-Oxo-1H,2H,3H,4H-cyclopenta[C]chromen-7-YL}oxy)propanamido]propanoic acid](/img/structure/B11002776.png)
![3-[(2-methoxybenzyl)oxy]-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one](/img/structure/B11002782.png)
![N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-3-[1-(furan-2-ylmethyl)-2,5-dioxoimidazolidin-4-yl]propanamide](/img/structure/B11002794.png)
![N-[4-(acetylamino)phenyl]-2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)acetamide](/img/structure/B11002798.png)
![Ethyl 2-({[1-(3-fluorobenzyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11002805.png)
![methyl 5-(2-methoxyphenyl)-2-({[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate](/img/structure/B11002819.png)
![N-[(7-hydroxy-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-6-yl)methyl]-L-leucine](/img/structure/B11002823.png)
![Methyl 2-[(11AS)-5-(4-methylphenyl)-1,3-dioxo-5,6,11,11A-tetrahydro-1H-imidazo[1,5-B]beta-carbolin-2(3H)-YL]benzoate](/img/structure/B11002827.png)
![N-[(4-oxoquinazolin-3(4H)-yl)acetyl]-L-phenylalanine](/img/structure/B11002841.png)
![6-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(1-methyl-1H-pyrazol-4-yl)hexanamide](/img/structure/B11002844.png)

![2-(1H-indol-3-yl)-N-[4-(1H-pyrrol-1-yl)phenyl]acetamide](/img/structure/B11002855.png)
